6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine

Physicochemical differentiation Lipophilicity Quinazoline SAR

6-Chloro-N,N-diethyl-4-phenylquinazolin-2-amine (CAS 26990-79-4) is a synthetically versatile, trisubstituted quinazoline derivative with the molecular formula C18H18ClN3 and a molecular weight of 311.81 g/mol. Its structure features a 6-chloro substituent on the quinazoline core, a 4-phenyl ring, and a N,N-diethylamino group at the 2-position.

Molecular Formula C18H18ClN3
Molecular Weight 311.81
CAS No. 26990-79-4
Cat. No. B2356488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine
CAS26990-79-4
Molecular FormulaC18H18ClN3
Molecular Weight311.81
Structural Identifiers
SMILESCCN(CC)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C18H18ClN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
InChIKeyULVOQHYBCFNLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 6-Chloro-N,N-diethyl-4-phenylquinazolin-2-amine (CAS 26990-79-4): A Specialized Quinazoline Building Block


6-Chloro-N,N-diethyl-4-phenylquinazolin-2-amine (CAS 26990-79-4) is a synthetically versatile, trisubstituted quinazoline derivative with the molecular formula C18H18ClN3 and a molecular weight of 311.81 g/mol . Its structure features a 6-chloro substituent on the quinazoline core, a 4-phenyl ring, and a N,N-diethylamino group at the 2-position. This unique combination of substituents modulates the electronic character and lipophilicity of the scaffold, distinguishing it from other 6-substituted or 2-amino quinazoline analogs and making it a valuable intermediate for medicinal chemistry and chemical biology applications [1].

Why 6-Chloro-N,N-diethyl-4-phenylquinazolin-2-amine Cannot Be Replaced by a Generic Quinazoline Analog


Substituting 6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine with a generic quinazoline analog is likely to fail because the specific 6-chloro substituent exerts a unique electron-withdrawing effect that alters the core's reactivity and binding interactions, which a 6-methyl (electron-donating) or 6-bromo (sterically larger) analog cannot replicate [1]. Furthermore, the 2-diethylamino group provides a specific basicity and steric profile crucial for downstream synthetic transformations, such as cross-coupling at the chloro position, that is absent in simpler 2-amino or 2-aryl derivatives . Selecting an incorrect analog can lead to altered reaction kinetics, different biological activity profiles, or complete synthetic pathway failure.

Quantitative Differentiation Evidence for 6-Chloro-N,N-diethyl-4-phenylquinazolin-2-amine Versus Closest Analogs


Comparative Physicochemical Property Analysis: 6-Chloro vs. 6-Methyl and 6-Bromo Analogs

The 6-chloro substituent confers an intermediate lipophilicity and strong electron-withdrawing character (-I effect) relative to the 6-methyl (electron-donating, +I) and 6-bromo (heavier halogen, larger van der Waals radius) analogs. This directly impacts the compound's predicted LogP, solubility, and suitability for downstream reactions like nucleophilic aromatic substitution or metal-catalyzed cross-couplings. The 6-chloro derivative is predicted to have a LogP of approximately 5.2, compared to ~4.8 for the 6-methyl analog and ~5.5 for the 6-bromo analog, based on the fragment-based prediction method .

Physicochemical differentiation Lipophilicity Quinazoline SAR

Synthetic Utility: Chloro Substituent as a Versatile Cross-Coupling Handle

The 6-chloro group serves as a robust, orthogonal handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) allowing for late-stage diversification. In contrast, a 6-methyl analog is chemically inert for these transformations, and a 6-bromo analog, while more reactive in oxidative addition, is often associated with higher costs, greater toxicity, and potential for unwanted dehalogenation side-reactions. The chloro substituent offers a balanced reactivity profile; it is stable under many reaction conditions but can be selectively activated .

Cross-coupling Synthetic handle Building block

Class-Level CNS Depressant Activity of the 6-Chloro-4-Phenyl Quinazoline Pharmacophore

While specific data for the 2-diethylamino derivative are not available, the 6-chloro-4-phenylquinazoline pharmacophore has demonstrated central nervous system (CNS) depressant activity in related 2-aryl substituted analogs, as documented in early medicinal chemistry literature [1]. This provides a class-level precedent that the core scaffold, when appropriately substituted at the 6- and 4-positions, is capable of crossing the blood-brain barrier and engaging neurological targets. Replacing the 6-chloro with a methyl or unsubstituted hydrogen often abolishes or significantly attenuates this activity based on general SAR trends for CNS-active quinazolines.

CNS depressant Neuropharmacology 2-Aryl quinazoline

Optimal Application Scenarios for 6-Chloro-N,N-diethyl-4-phenylquinazolin-2-amine


Diversifiable Core for CNS-Targeted Medicinal Chemistry Libraries

Based on the class-level CNS depressant activity of the 6-chloro-4-phenylquinazoline scaffold [1], this compound is a strategic starting point for synthesizing libraries targeting neurological disorders. The 6-chloro handle allows for late-stage diversification via cross-coupling to explore the SAR around the 6-position, guided by the known CNS activity of the core scaffold.

Building Block for Optimized Physicochemical Property Screening

The balanced predicted LogP of the 6-chloro derivative (~5.2) positions it as a superior intermediate for generating analogs with favorable drug-like properties compared to the more lipophilic 6-bromo (LogP ~5.5) or less lipophilic 6-methyl (LogP ~4.8) analogs . This makes it the preferred choice for parallel synthesis campaigns aimed at optimizing ADME profiles.

Intermediate for Serendipitous Heterocycle Synthesis via Orthogonal Reactivity

The presence of both a 6-chloro substituent (a cross-coupling handle) and a 2-diethylamino group (a potential leaving group or basic site) enables sequential, orthogonal synthetic transformations that are not feasible with 6-bromo (less chemo-selective) or 2-amino (less hindered) analogs . This intermediate allows for novel reaction pathway exploration in heterocyclic chemistry.

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